BenchChemオンラインストアへようこそ!

1,2-Diphenyl-1H-indole-3-ethylamine

IL-1β modulation virtual screening cytokine enhancement

1,2-Diphenyl-1H-indole-3-ethylamine (DPIE; CAS 28856-24-8; molecular formula C22H20N2; MW 312.41) is a synthetic indole-3-ethylamine derivative distinguished by phenyl substituents at both the N1 and C2 positions of the indole core. It was identified through an IL-1R1 structure-based virtual screening campaign of 60 commercial compounds as the sole small molecule capable of synergistically augmenting IL-1β-induced pro-inflammatory cytokine production.

Molecular Formula C22H20N2
Molecular Weight 312.4 g/mol
CAS No. 28856-24-8
Cat. No. B13749161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenyl-1H-indole-3-ethylamine
CAS28856-24-8
Molecular FormulaC22H20N2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)CCN
InChIInChI=1S/C22H20N2/c23-16-15-20-19-13-7-8-14-21(19)24(18-11-5-2-6-12-18)22(20)17-9-3-1-4-10-17/h1-14H,15-16,23H2
InChIKeyRUAJRKRPPGDWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenyl-1H-indole-3-ethylamine (CAS 28856-24-8): Core Structural and Functional Identity for Research Procurement


1,2-Diphenyl-1H-indole-3-ethylamine (DPIE; CAS 28856-24-8; molecular formula C22H20N2; MW 312.41) is a synthetic indole-3-ethylamine derivative distinguished by phenyl substituents at both the N1 and C2 positions of the indole core [1]. It was identified through an IL-1R1 structure-based virtual screening campaign of 60 commercial compounds as the sole small molecule capable of synergistically augmenting IL-1β-induced pro-inflammatory cytokine production [1]. The compound functions as a positive allosteric modulator of the IL-1β–IL-1R1 interaction, enhancing ligand-receptor binding affinity rather than directly activating the receptor [1]. This mechanism places DPIE in a distinct pharmacological category from orthosteric IL-1R1 agonists, antagonists, or IRAK inhibitors commonly explored for inflammatory disease research [2].

Why Generic Indole-3-ethylamine Analogs Cannot Substitute for 1,2-Diphenyl-1H-indole-3-ethylamine in IL-1β Modulation Research


The biological activity of 1,2-diphenyl-1H-indole-3-ethylamine (DPIE) is exquisitely dependent on its specific substitution pattern. In the original virtual screening of 60 structurally diverse compounds predicted to bind IL-1R1, only DPIE demonstrated a synergistic enhancement of pro-inflammatory cytokine production; the other 59 candidates showed no such activity [1]. Structure-activity relationship studies confirmed that removal of the 2-phenyl group (Type 3 derivatives) abolished enhancer activity and instead converted the molecule into a cytokine suppressor, while modifications at the 3-position ethylamine side chain (Type 2 derivatives) uniformly reduced activity below that of DPIE [2]. This renders generic substitution—whether by unsubstituted tryptamine, mono-phenyl indole-ethylamines, or 2,3-diphenylindole isomers—unsuitable for experiments requiring DPIE's specific IL-1β–IL-1R1 positive allosteric modulation profile. The quantitative evidence below establishes the precise dimensions along which DPIE is differentiable from its closest analogs.

Quantitative Differentiation Evidence for 1,2-Diphenyl-1H-indole-3-ethylamine Versus Closest Comparators


Selectivity Among IL-1R1 Virtual Screening Hits: Only DPIE Displays Synergistic Cytokine Enhancement Out of 60 Candidates

In a structure-based virtual screening campaign targeting IL-1R1, 60 small molecules from commercial libraries were predicted to bind to the receptor and were subsequently tested for their effect on cytokine production in IL-1β-stimulated human gingival fibroblasts (GFs). Of these 60 candidates, only DPIE (2-(1,2-diphenyl-1H-indol-3-yl)ethanamine) showed a synergistic increase in pro-inflammatory cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels [1]. The remaining 59 compounds exhibited no detectable enhancement activity, establishing DPIE's unique functional profile among structurally diverse IL-1R1-binding candidates [1].

IL-1β modulation virtual screening cytokine enhancement

IL-6 and IL-8 Fold Induction in GFs: DPIE Versus Unstimulated Control at 4 μM

In IL-1β-stimulated human gingival fibroblasts, treatment with 4 μM DPIE significantly increased IL-6 production by 3-fold and IL-8 production by 2-fold compared to the IL-1β-only control [1][2]. The enhancement was concentration-dependent over the range of 0–8 μM, with no cytotoxicity observed at any tested concentration [1]. This quantifies the magnitude of DPIE's synergistic effect and provides a benchmark for experimental design.

pro-inflammatory cytokines IL-6 IL-8 gingival fibroblasts

SPR Binding Affinity: DPIE Binds IL-1R1 with KD = 0.284–0.316 mM Versus IL-1β KD = 1.76–2.83 nM

Surface plasmon resonance (SPR) analysis demonstrated that DPIE binds directly to IL-1R1 with an equilibrium dissociation constant (KD) of 0.284 mM (equilibrium analysis) or 0.316 mM (kinetic analysis), which is approximately 100,000–170,000-fold weaker than the binding of the endogenous ligand IL-1β (KD = 2.83 nM by equilibrium analysis; 1.76 nM by kinetic analysis) [1]. Critically, the concurrent presence of DPIE dramatically enhanced the binding affinity of IL-1β to IL-1R1, confirming an allosteric enhancement mechanism rather than competitive binding or direct receptor activation [1].

surface plasmon resonance IL-1R1 binding allosteric modulation KD

Structure-Activity Divergence: 2-Phenyl Moiety Is Essential for Cytokine-Enhancing Activity Versus Type 3 Derivatives

The 2022 SAR study compared DPIE against three classes of structural derivatives. Type 2 derivatives (modified at the 3-position ethylamine) uniformly exhibited lower IL-6 and IL-8 production than DPIE, with cytokine mRNA levels indistinguishable from IL-1β stimulation alone [1]. Type 3 derivatives, which lack the 2-phenyl ring on the indole core, not only failed to enhance cytokine production but actually suppressed IL-6 and IL-8 mRNA expression below the level induced by IL-1β alone; compound 12c demonstrated statistically significant suppression (p < 0.05) [1]. This functional inversion—from enhancer to suppressor—conclusively demonstrates that the 2-phenyl group is a pharmacophoric requirement for DPIE's allosteric enhancement mechanism.

structure-activity relationship 2-phenylindole cytokine suppression

Cross-Cell-Type Reproducibility: DPIE Effect Confirmed in Both GFs and Periodontal Ligament Cells

DPIE's cytokine-enhancing activity was independently validated across two primary human oral cell types. In IL-1β-stimulated gingival fibroblasts (GFs), 4 μM DPIE increased IL-6 and IL-8 production by 3-fold and 2-fold, respectively. In IL-1β-stimulated primary human periodontal ligament cells (PDLs), 4 μM DPIE caused IL-6, IL-8, and COX-2 production to reach three times the level observed in DPIE-untreated controls [1]. The relative increase magnitude in PDLs was comparable to that observed in GFs, demonstrating that DPIE's allosteric enhancement mechanism is not restricted to a single cell type within the oral tissue microenvironment [1].

periodontal ligament cells reproducibility cross-cell-type validation

High-Confidence Research Application Scenarios for 1,2-Diphenyl-1H-indole-3-ethylamine Based on Quantitative Evidence


Chemical Probe for IL-1β–IL-1R1 Positive Allosteric Modulation Studies in Oral Inflammation Models

DPIE is the only documented small-molecule positive allosteric modulator of the IL-1β–IL-1R1 interaction, validated by SPR showing that co-incubation of DPIE with IL-1β dramatically increases ligand-receptor binding affinity [1]. Researchers studying the pharmacology of IL-1 signaling in gingival fibroblasts or periodontal ligament cells can employ DPIE at 4 μM as a tool compound to selectively amplify endogenous IL-1β responses without triggering receptor activation independently [1]. The well-characterized concentration-response relationship (0–8 μM range, dose-dependent enhancement without cytotoxicity) provides a defined experimental window [1].

Reference Compound for Structure-Activity Relationship Studies on Indole-Based IL-1R1 Modulators

The 2022 SAR study provides a quantitative framework for using DPIE as the reference standard against which novel indole derivatives are benchmarked [2]. Because specific structural modifications (removal of 2-phenyl, alteration of the 3-ethylamine chain) produce quantifiably different outcomes—ranging from complete activity loss (Type 2 derivatives) to functional inversion toward cytokine suppression (Type 3 derivatives)—DPIE serves as the essential positive control for any screening campaign aimed at discovering modulators of the IL-1β–IL-1R1 interaction with defined directional activity [2].

Pharmacological Dissection of IL-1β Signaling Pathways in Periodontal Disease Research

DPIE's selective enhancement of IL-1β-induced IL-6, IL-8, and COX-2 production—without affecting F. nucleatum-induced cytokine production—establishes it as a pathway-specific probe for IL-1R1-mediated signaling in the oral inflammatory microenvironment [1]. This selectivity enables researchers to dissect IL-1β-dependent from pathogen-associated molecular pattern (PAMP)-dependent inflammatory cascades, a distinction of direct relevance to periodontitis pathogenesis where both bacterial and host cytokine stimuli converge [1].

Positive Control for IL-1R1 Binding Assays Requiring a Low-Affinity Allosteric Ligand

With a KD of 0.284–0.316 mM for IL-1R1 (approximately 100,000-fold weaker than the endogenous ligand), DPIE represents a distinct pharmacological class from orthosteric ligands such as recombinant IL-1β or IL-1Ra [1]. Researchers developing SPR-based screening assays for allosteric IL-1R1 modulators can utilize DPIE as the reference low-affinity allosteric binder, enabling assay validation and the establishment of detection thresholds for novel allosteric candidates that are expected to bind with affinities in the micromolar to millimolar range [1].

Quote Request

Request a Quote for 1,2-Diphenyl-1H-indole-3-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.